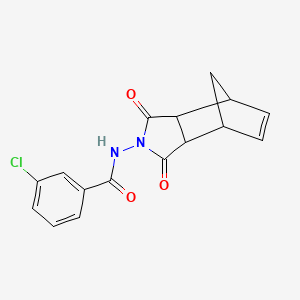![molecular formula C23H16N4O4S B11538426 3-Hydroxy-N'-[(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene]benzohydrazide](/img/structure/B11538426.png)
3-Hydroxy-N'-[(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N’-[(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene]benzohydrazide is a complex organic compound that features a quinoline moiety, a nitro group, and a benzohydrazide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N’-[(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene]benzohydrazide typically involves a multi-step process:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Nitro Group: The nitro group is usually introduced via nitration, where the quinoline derivative is treated with a mixture of concentrated nitric acid and sulfuric acid.
Synthesis of Benzohydrazide: Benzohydrazide can be prepared by reacting benzoic acid with hydrazine hydrate under reflux conditions.
Condensation Reaction: The final step involves the condensation of the nitro-quinoline derivative with benzohydrazide in the presence of an appropriate catalyst, such as acetic acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N’-[(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The quinoline moiety can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.
Condensation: The benzohydrazide group can undergo further condensation reactions with aldehydes or ketones to form hydrazones or azines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, Lewis acids (e.g., aluminum chloride)
Condensation: Aldehydes, ketones, acetic acid
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amino derivative
Substitution Reactions: Formation of halogenated or alkylated quinoline derivatives
Condensation Reactions: Formation of hydrazones or azines
Scientific Research Applications
Medicinal Chemistry: Due to its structural complexity, this compound may exhibit various biological activities, making it a candidate for drug development, particularly in the fields of anti-cancer and anti-microbial research.
Biological Studies: It can be used as a probe to study enzyme interactions and cellular pathways, given its potential to interact with biological macromolecules.
Material Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N’-[(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene]benzohydrazide is not fully elucidated, but it is believed to involve interactions with cellular enzymes and receptors. The quinoline moiety may intercalate with DNA, while the nitro group could undergo bioreduction to form reactive intermediates that can damage cellular components. The benzohydrazide group may also interact with specific proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core and exhibit similar biological activities, particularly in anti-microbial research.
Nitroquinolines: Compounds with a nitro group on the quinoline ring, which are also studied for their potential anti-cancer properties.
Benzohydrazides: Compounds with the benzohydrazide moiety, known for their use in various condensation reactions and potential biological activities.
Uniqueness
3-Hydroxy-N’-[(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene]benzohydrazide is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of the quinoline, nitro, and benzohydrazide groups in a single molecule allows for a wide range of interactions and reactivities, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H16N4O4S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3-hydroxy-N-[(E)-(3-nitro-4-quinolin-5-ylsulfanylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H16N4O4S/c28-17-5-1-4-16(13-17)23(29)26-25-14-15-9-10-22(20(12-15)27(30)31)32-21-8-2-7-19-18(21)6-3-11-24-19/h1-14,28H,(H,26,29)/b25-14+ |
InChI Key |
DMJOXJJZJREPCQ-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C(=O)N/N=C/C2=CC(=C(C=C2)SC3=CC=CC4=C3C=CC=N4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NN=CC2=CC(=C(C=C2)SC3=CC=CC4=C3C=CC=N4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzene-1,3-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate)](/img/structure/B11538349.png)
![4-bromo-2-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11538351.png)
![1-[(9E)-9-(3,4-dimethoxybenzylidene)-9H-fluoren-2-yl]-5-(piperidin-1-yl)pentan-1-one](/img/structure/B11538356.png)
![N'-[(E)-[5-(Phenylsulfanyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide](/img/structure/B11538357.png)
![N'-[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]-3-nitrobenzohydrazide](/img/structure/B11538365.png)
![N'-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11538374.png)
![methyl (2Z)-5-amino-2-benzylidene-8-cyano-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate](/img/structure/B11538377.png)
![(1S,2S,3aR)-2-(3-bromophenyl)-1-[(4-methoxyphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11538383.png)
![methyl 4-({[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11538389.png)
![2-(3-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11538395.png)

![4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-[4-(propan-2-YL)phenyl]-4,5-dihydro-1H-pyrazol-1-YL]-1,3-thiazole](/img/structure/B11538412.png)
![N-(4-Phenoxyphenyl)-N-({N'-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11538433.png)
![4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11538442.png)
